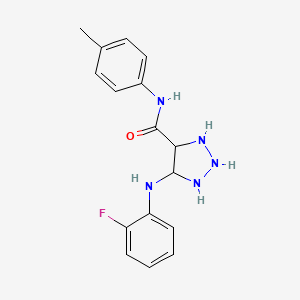
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, also known as FLT-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLT-3 inhibitor is a small molecule that inhibits the activity of FLT-3, a receptor tyrosine kinase that plays a critical role in the development and progression of acute myeloid leukemia (AML) and other hematological malignancies.
Wirkmechanismus
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor works by selectively inhibiting the activity of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, a receptor tyrosine kinase that is overexpressed in AML cells. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide plays a critical role in the survival and proliferation of AML cells, and its inhibition leads to the induction of apoptosis and cell cycle arrest. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor also inhibits the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in the development and progression of AML.
Biochemical and Physiological Effects:
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several biochemical and physiological effects on AML cells. It induces apoptosis and cell cycle arrest, inhibits the activation of downstream signaling pathways, and enhances the effectiveness of chemotherapy and radiation therapy. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor also has anti-angiogenic effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has a high affinity for 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor is also highly selective for 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, which minimizes off-target effects. However, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several potential future directions for research. One direction is to develop more potent and selective 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitors that have improved pharmacokinetic properties. Another direction is to investigate the use of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in combination with other targeted therapies for the treatment of AML and other hematological malignancies. Furthermore, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor may have potential applications in other cancer types that overexpress 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, such as breast cancer and prostate cancer. Finally, the use of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in combination with immunotherapy may be a promising approach for the treatment of cancer.
Synthesemethoden
The synthesis of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor involves several steps, including the formation of an intermediate compound, followed by the addition of 2-fluoroaniline and 4-methylphenylhydrazine to form the final product. The process is carried out under controlled conditions, and the purity of the compound is verified using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of AML and other hematological malignancies. Several pre-clinical studies have demonstrated the efficacy of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in inhibiting the growth and proliferation of AML cells, both in vitro and in vivo. Moreover, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has been shown to enhance the effectiveness of chemotherapy and radiation therapy in AML patients.
Eigenschaften
IUPAC Name |
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-10-6-8-11(9-7-10)18-16(23)14-15(21-22-20-14)19-13-5-3-2-4-12(13)17/h2-9,14-15,19-22H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWCXFNJTYXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133698134 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

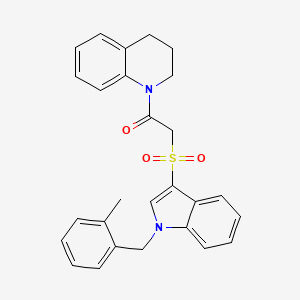

![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)
![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)
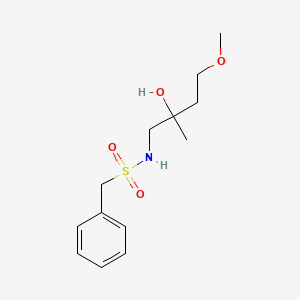
![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)
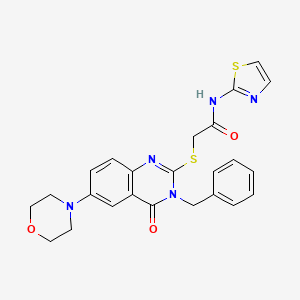
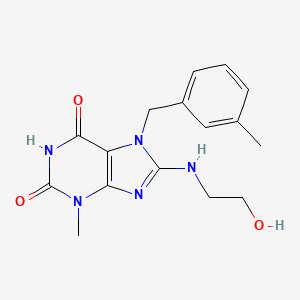

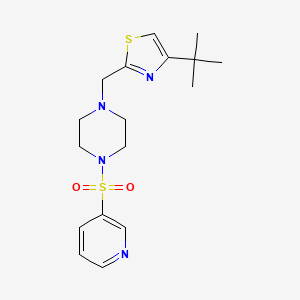
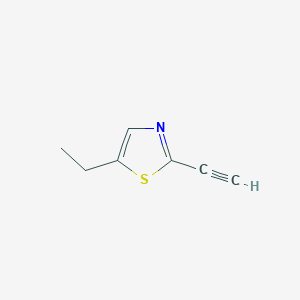
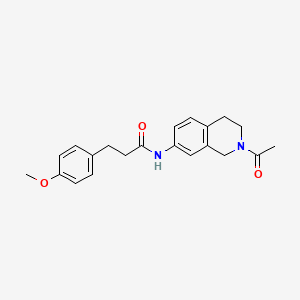
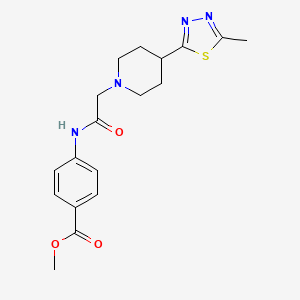
![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)